(2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-6-4-5-7-15(12)17-11-13-8-9-14(18-2)10-16(13)19-3/h8-10,12,15,17H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVGEFBUWFDHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386088 | |
| Record name | (2,4-dimethoxybenzyl)(2-methylcyclohexyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-76-2 | |
| Record name | (2,4-dimethoxybenzyl)(2-methylcyclohexyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine typically involves the following steps:
Formation of 2,4-Dimethoxybenzyl chloride: This is achieved by reacting 2,4-dimethoxybenzyl alcohol with thionyl chloride or phosphorus trichloride.
Nucleophilic Substitution Reaction: The 2,4-dimethoxybenzyl chloride is then reacted with 2-methylcyclohexylamine under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions such as temperature, pressure, and solvent choice are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
The compound has shown potential in cancer research, particularly in the context of targeting specific kinases involved in tumor proliferation. Studies have indicated that modifications to the amine structure can enhance binding affinity to various biological targets, which is crucial for developing selective inhibitors for cancer treatment . -
Neuropharmacology :
Due to its structural similarities with known psychoactive compounds, (2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine is being investigated for its effects on neurotransmitter systems. Preliminary findings suggest that it may interact with serotonin receptors, potentially leading to novel treatments for mood disorders . -
Drug Development :
The compound serves as a lead scaffold for medicinal chemistry efforts aimed at optimizing pharmacological properties. Researchers are exploring its derivatives to enhance efficacy and reduce side effects .
Biochemical Applications
-
Binding Studies :
Interaction studies involving this compound focus on its binding affinity and efficacy concerning biological targets. These investigations are essential for understanding the compound's mechanism of action and potential therapeutic effects . -
Synthesis of Derivatives :
The ability to modify the compound through typical amine reactions allows for the creation of derivatives with enhanced biological activity or different physicochemical properties. This versatility makes it a valuable tool in biochemical research .
Materials Science Applications
- Polymer Chemistry :
The unique properties of this compound make it suitable for use in polymer synthesis. Its amine functionality can be utilized in creating cross-linked networks or as a curing agent in epoxy formulations .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Kinase Inhibition : A study identified this compound as a promising candidate for selective inhibition of specific kinases involved in cancer proliferation. The compound demonstrated significant binding affinity in preliminary assays, warranting further investigation into its therapeutic potential .
- Neuropharmacological Effects : Research into the compound's interaction with serotonin receptors has revealed promising results that could lead to new treatments for depression and anxiety disorders. These findings suggest that structural modifications could enhance its efficacy as an antidepressant .
Mechanism of Action
The mechanism of action of (2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The 2,4-dimethoxybenzyl group is a common feature in several amines, but variations in the second substituent lead to distinct physicochemical and functional differences:
Table 1: Key Properties of (2,4-Dimethoxybenzyl)-Containing Amines
*Calculated from molecular formula C26H24N2O2.
Key Observations:
- Steric and Electronic Effects: The 2-methylcyclohexyl group in the target compound likely increases steric hindrance compared to smaller substituents like morpholinopropyl or phenethyl. This could reduce nucleophilicity but enhance stability in acidic conditions .
- Biological Activity: Fluorine-containing analogs (e.g., 4-fluorophenethyl) may exhibit enhanced bioavailability or receptor binding compared to non-halogenated derivatives, though specific data is lacking .
- Crystallinity: Compounds like 4-[(4-methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one form stable crystals, enabling detailed structural analysis via X-ray diffraction .
Biological Activity
(2,4-Dimethoxybenzyl)(2-methylcyclohexyl)amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies. The focus will be on its interactions at the molecular level and its implications in therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
This structure features a dimethoxybenzyl moiety linked to a cyclohexylamine, which may contribute to its biological activity through various receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, research has shown that certain benzylamine derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .
Table 1: Cytotoxic Effects of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | Apoptosis via mitochondrial pathways |
| Similar Benzylamine Derivative | HeLa (Cervical) | TBD | ROS generation and DNA damage |
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound could interact with various receptors, including adrenergic and serotonin receptors, impacting neurotransmission and cellular signaling.
- Oxidative Stress Induction : Like many amines, it may increase reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which can trigger apoptosis .
- Inhibition of Key Enzymes : Some studies suggest that similar compounds inhibit enzymes involved in cell proliferation and survival pathways .
Study 1: Anticancer Efficacy
A study investigating the effects of a related compound on A549 lung cancer cells demonstrated significant cytotoxicity through ROS-mediated pathways. The results indicated that treatment led to increased levels of apoptotic markers within 24 hours .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of amine derivatives in models of neurodegeneration. These compounds showed promise in reducing neuronal cell death by modulating oxidative stress levels and enhancing neurotrophic factor signaling .
Q & A
Advanced Research Question
- Column Optimization : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier). Adjust pH to 3.0 to improve peak symmetry .
- LC-MS Coupling : Identifies impurities via molecular ion peaks (e.g., m/z 294 suggests methyl ester byproducts).
- Preparative HPLC : Collect fractions at λ = 254 nm and validate purity via -NMR integration .
How can researchers evaluate the compound’s potential in pharmacological studies without commercial biosafety data?
Advanced Research Question
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like GPCRs or amine transporters.
- In Vitro Assays : Test cytotoxicity (MTT assay on HEK293 cells) and metabolic stability (microsomal incubation, LC-MS quantification) .
- Structural Analogues : Compare with Dmb-protected acridine derivatives, which show PDE5/topoisomerase II inhibition (IC ~1–10 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
